molecular formula C14H19NO2 B12842995 (R)-Ethyl 3-(piperidin-2-yl)benzoate

(R)-Ethyl 3-(piperidin-2-yl)benzoate

Cat. No.: B12842995
M. Wt: 233.31 g/mol
InChI Key: QLZXNFLQSKFWQL-CYBMUJFWSA-N
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Description

®-Ethyl 3-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-(piperidin-2-yl)benzoate typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-(piperidin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

®-Ethyl 3-(piperidin-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(piperidin-2-yl)benzoate: The racemic mixture of the compound.

    Methyl 3-(piperidin-2-yl)benzoate: A similar compound with a methyl ester instead of an ethyl ester.

    3-(Piperidin-2-yl)benzoic acid: The parent acid of the ester.

Uniqueness

®-Ethyl 3-(piperidin-2-yl)benzoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its physical and chemical properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3-[(2R)-piperidin-2-yl]benzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3/t13-/m1/s1

InChI Key

QLZXNFLQSKFWQL-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCCN2

Origin of Product

United States

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